molecular formula C8H19N2O5PS B14670454 Ethanol, 2-((3-ethyltetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), p-oxide CAS No. 37752-40-2

Ethanol, 2-((3-ethyltetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), p-oxide

Cat. No.: B14670454
CAS No.: 37752-40-2
M. Wt: 286.29 g/mol
InChI Key: SOKCKTKWDABGHV-UHFFFAOYSA-N
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Description

2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]acetic acid is a compound of significant interest in the field of organic chemistry. It is known for its unique structure, which includes an oxazaphospholidine ring, making it a valuable subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]acetic acid typically involves the reaction of ethyl oxalyl chloride with 2-aminoethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then treated with phosphorus trichloride to form the oxazaphospholidine ring.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of phosphoric acid derivatives.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted oxazaphospholidine derivatives.

Scientific Research Applications

2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The oxazaphospholidine ring plays a crucial role in its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-methyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]acetic acid
  • 2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]propionic acid
  • 2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]butanoic acid

Uniqueness

2-[(3-ethyl-2-oxo-1,3,2-oxazaphospholidin-2-yl)oxy]acetic acid is unique due to its specific structural features, such as the ethyl group at the 3-position and the oxazaphospholidine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

37752-40-2

Molecular Formula

C8H19N2O5PS

Molecular Weight

286.29 g/mol

IUPAC Name

2-[(3-ethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl)amino]ethyl methanesulfonate

InChI

InChI=1S/C8H19N2O5PS/c1-3-10-6-4-7-14-16(10,11)9-5-8-15-17(2,12)13/h3-8H2,1-2H3,(H,9,11)

InChI Key

SOKCKTKWDABGHV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCOP1(=O)NCCOS(=O)(=O)C

Origin of Product

United States

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